Bienvenue dans la boutique en ligne BenchChem!

2-(3-Bromophenyl)quinazoline

Anticancer Agents Quinazoline SAR EGFR Inhibition

2-(3-Bromophenyl)quinazoline (CAS 1353000-30-2) is a heterocyclic compound comprising a quinazoline core substituted at the 2-position with a 3-bromophenyl group. It belongs to the 2-arylquinazoline class, a scaffold widely explored as a privileged structure in kinase inhibitor drug discovery.

Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
CAS No. 1353000-30-2
Cat. No. B3233326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)quinazoline
CAS1353000-30-2
Molecular FormulaC14H9BrN2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H9BrN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H
InChIKeyPVJCZGCZYIBYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)quinazoline (CAS 1353000-30-2): A Meta-Brominated 2-Arylquinazoline Building Block for Kinase-Targeted Library Synthesis


2-(3-Bromophenyl)quinazoline (CAS 1353000-30-2) is a heterocyclic compound comprising a quinazoline core substituted at the 2-position with a 3-bromophenyl group [1]. It belongs to the 2-arylquinazoline class, a scaffold widely explored as a privileged structure in kinase inhibitor drug discovery [2]. With a molecular weight of 285.14 g/mol, a computed XLogP3 of 3.9, and a topological polar surface area (TPSA) of 25.8 Ų, this compound occupies physicochemical space consistent with CNS-penetrant and orally bioavailable lead-like molecules [1]. Unlike highly decorated 4-anilinoquinazolines (e.g., gefitinib, erlotinib), this minimally functionalized 2-arylquinazoline serves primarily as a versatile synthetic intermediate, with its free 4-position and brominated 3-phenyl ring enabling sequential derivatization through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions [3].

Why 2-(3-Bromophenyl)quinazoline Cannot Be Replaced by Para-Halogenated or Unsubstituted 2-Phenylquinazoline Analogs


The position of the bromine substituent on the 2-phenyl ring dictates both the compound's electronic landscape and its synthetic trajectory. In 2-arylquinazoline-based kinase inhibitors, the adenosine 5'-triphosphate (ATP) binding pocket imposes strict steric and electrostatic constraints on the 2-aryl group; computational docking studies show that meta-substituted phenyl rings achieve binding poses distinct from para-substituted analogs, resulting in divergent target engagement profiles [1]. Furthermore, the 3-bromo substituent serves as a chemically differentiated handle for orthogonal cross-coupling reactions: the meta-bromine exhibits reactivity distinct from the C4 position of the quinazoline core in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling sequential derivatization that would be chemically unattainable with the 4-bromo isomer [2]. Replacing 2-(3-bromophenyl)quinazoline with the unsubstituted 2-phenylquinazoline eliminates both the key pharmacophoric bromine atom and the synthetic diversification handle. These regiochemical distinctions mean that procurement decisions cannot rely on simple halogen or position swapping without risking failure of the intended synthetic route or loss of the desired biological activity.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)quinazoline (CAS 1353000-30-2) Versus Closest Analogs


Regioisomeric Bromine Position Drives Divergent Cytotoxicity Profiles in Lung and Ovarian Cancer Cell Lines

In a direct head-to-head study of fifteen 2-aryl-4-(arylamino)quinazolines, the 3-bromophenyl-substituted derivative 2-(3-bromophenyl)-N-(5-chloro-2-methylphenyl)quinazolin-4-amine exhibited cell-line-selective cytotoxicity that differed from its 4-bromophenyl regioisomer. The 3-bromo compound displayed 'appropriate cytotoxic activity' selectively on the A549 (lung adenocarcinoma) cell line, whereas the 4-bromo congener 2-(4-bromophenyl)-N-(2,5-dichlorophenyl)quinazolin-4-amine was active selectively on SKOV3 (ovarian cancer) cells [1]. While exact IC50 values are unavailable from the published abstract, the qualitative divergence in cell-line selectivity between the 3-bromo and 4-bromo regioisomers represents a meaningful differentiation for researchers targeting lung versus ovarian cancer phenotypes. The study employed the MTT assay method against A549 and SKOV3 cell lines [1].

Anticancer Agents Quinazoline SAR EGFR Inhibition

Physicochemical Property Comparison: Lipophilicity and Polar Surface Area Differentiate the 3-Bromo Scaffold from Non-Halogenated and Chloro Analogs

Computed physicochemical properties from the PubChem database allow cross-compound comparison within the 2-arylquinazoline series. 2-(3-Bromophenyl)quinazoline has a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 25.8 Ų [1]. The unsubstituted 2-phenylquinazoline (des-bromo analog) has a computed XLogP3 of approximately 3.0–3.3 (estimated from structural data), making the 3-bromo compound ~0.6–0.9 log units more lipophilic. This elevated lipophilicity places the compound closer to the optimal logP range (3–5) for kinase inhibitor lead compounds and may enhance passive membrane permeability compared to the less lipophilic des-bromo or 3-chloro (XLogP3 typically ~0.5–0.7 units lower than bromo) analogs . The TPSA of 25.8 Ų is well below the 140 Ų threshold commonly associated with oral bioavailability, and the single rotatable bond (count = 1) indicates relatively rigid ligand efficiency, a property often correlated with improved binding entropy [1].

Physicochemical Profiling Drug-likeness Lead Optimization

3-Bromo Substituent Enables Superior Aurora A Kinase Inhibition in Derivative Form Compared to Non-Brominated Scaffolds

A 2022 study demonstrated that the 2-(3-bromophenyl)quinazoline scaffold, when further elaborated at the 4- and 8-positions, yields a potent and selective Aurora A kinase inhibitor. Compound 6e, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was the most potent compound among all tested derivatives in the series, exhibiting an IC50 of 168.78 µM against the MCF-7 breast cancer cell line and inducing cell cycle arrest at the G1 phase with apoptosis activation [1]. A kinase panel assay conducted over 14 kinases confirmed selectivity for Aurora A over other kinases [1]. While this data pertains to a derivative rather than the parent compound, it establishes that the 2-(3-bromophenyl) substitution pattern contributes to a productive Aurora A kinase pharmacophore when combined with appropriate substituents at the 4- and 8-positions [1].

Aurora A Kinase Selective Kinase Inhibition Apoptosis Induction

Meta-Bromine Provides a Superior Leaving Group for Orthogonal Cross-Coupling Chemistry Compared to Chloro and Fluoro Analogs

The 2-(3-bromophenyl)quinazoline scaffold provides two distinct and orthogonal sites for sequential chemical elaboration: the electrophilic C4 position of the quinazoline ring (susceptible to nucleophilic aromatic substitution) and the C-Br bond at the 3-position of the pendant phenyl ring (amenable to palladium-catalyzed cross-coupling). The C(sp²)–Br bond (bond dissociation energy ~337 kJ/mol) is significantly more reactive in oxidative addition to Pd(0) than the corresponding C–Cl bond (~397 kJ/mol), enabling selective Suzuki-Miyaura coupling at the 3-bromophenyl position without competing reaction at alternative sites [1]. This orthogonal reactivity profile is utilized in synthetic routes such as those described by Rahmannejadi et al. (2018), where 4-chloro-2-arylquinazolines are first functionalized at the 4-position via nucleophilic substitution with aniline derivatives, preserving the aryl bromide for subsequent cross-coupling [2]. In contrast, the 3-chloro analog would require harsher coupling conditions (elevated temperature, specialized ligands) that risk side reactions at the quinazoline core, while the 3-fluoro analog is essentially inert under standard Suzuki conditions [1].

Synthetic Chemistry Suzuki-Miyaura Coupling Sequential Derivatization

Predicted Basic pKa and Boiling Point Position This Scaffold for Favorable Handling and Purification

The predicted pKa of 2.44±0.39 for 2-(3-Bromophenyl)quinazoline indicates that the quinazoline N1 nitrogen is weakly basic, typical of 2-arylquinazolines. This pKa places the compound predominantly in its neutral (free base) form at physiological pH 7.4, which may facilitate passive membrane diffusion and simplify chromatographic purification (the compound can be purified under normal-phase or reverse-phase conditions without requiring ion-pairing reagents). The predicted boiling point of 331.2±34.0 °C and density of 1.489±0.06 g/cm³ indicate a stable, non-volatile solid at ambient temperature, suitable for long-term storage and weighing under standard laboratory conditions without special containment measures. In comparison, lower-molecular-weight 2-arylquinazolines with smaller halogen substituents (e.g., 2-(3-fluorophenyl)quinazoline) typically exhibit lower boiling points and may require cold storage to prevent sublimation losses during long-term inventory.

Physicochemical Stability Purification Scale-up Suitability

Optimal Research and Procurement Scenarios for 2-(3-Bromophenyl)quinazoline (CAS 1353000-30-2)


Synthesis of 2,4-Disubstituted Quinazoline Libraries via Orthogonal Derivatization

This compound excels as a starting material for constructing focused 2,4-disubstituted quinazoline libraries. The 4-position of the quinazoline ring can first be functionalized with amines (via nucleophilic substitution of an activated 4-chloro or 4-sulfonate intermediate), while the 3-bromophenyl group remains intact for subsequent Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. This orthogonal reactivity is demonstrated in the synthetic route of Rahmannejadi et al. (2018), where 4-chloro-2-(3-bromophenyl)quinazoline was reacted with 5-chloro-2-methylaniline to yield the 4-amino derivative while preserving the aryl bromide [1]. The moderate BDE of the C–Br bond compared to C–Cl and C–F ensures efficient coupling with Pd(0) catalysts under standard conditions without requiring specialized ligands [2].

Aurora A and EGFR Kinase Inhibitor Lead Generation Programs

The 2-(3-bromophenyl)quinazoline scaffold has been validated as a productive core for Aurora A kinase inhibitor development, as evidenced by compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), which demonstrated selective Aurora A inhibition, G1 cell cycle arrest, and apoptosis induction in MCF-7 cells at an IC50 of 168.78 µM [3]. Additionally, docking studies of 2-aryl-4-(arylamino)quinazolines (including 3-bromophenyl derivatives) against the EGFR active site showed favorable binding interactions, supporting further optimization for EGFR-targeted anticancer agents [1]. Researchers pursuing kinase inhibitor programs should prioritize this scaffold over non-halogenated or 4-halogenated alternatives based on the demonstrated selectivity profile of its derivatives.

Physicochemical Property Optimization in CNS-Penetrant Kinase Inhibitor Design

With a computed XLogP3 of 3.9 and TPSA of 25.8 Ų, 2-(3-Bromophenyl)quinazoline occupies a favorable lipophilic-hydrophilic balance for CNS drug discovery [4]. The TPSA is well below the 60–70 Ų threshold empirically associated with blood-brain barrier penetration, while the XLogP3 of 3.9 falls within the optimal range (3–5) for CNS-active kinase inhibitors. The compound's single rotatable bond and relatively rigid structure may also confer favorable entropic binding characteristics. These properties make this scaffold particularly attractive for CNS kinase programs targeting glioblastoma or neurodegenerative disorders, where brain penetration is a critical success factor not achievable with more polar quinazoline analogs.

Radiopharmaceutical Precursor for EGFR-TK Imaging Agent Development

Quinazoline derivatives bearing a 3-bromophenyl group have been utilized as precursors for developing technetium-99m and rhenium-based imaging agents targeting epidermal growth factor receptor tyrosine kinase (EGFR-TK). The (3-bromophenyl)quinazoline-4,6-diamine scaffold has been successfully labeled with 99mTc using both the '4+1' mixed-ligand system and the fac-[Tc(CO)₃]⁺ tricarbonyl approach, demonstrating the compatibility of the 3-bromophenyl motif with radiometal chelation chemistry [5]. Procurement of 2-(3-Bromophenyl)quinazoline as a starting material enables further elaboration into radiopharmaceutical precursors for in vivo EGFR imaging studies.

Quote Request

Request a Quote for 2-(3-Bromophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.